2-(2-Chloro-4-methylphenyl)butanoic acid
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Overview
Description
2-(2-Chloro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C10H13ClO3. It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 2-chloro-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)butanoic acid typically involves the reaction of 2-chloro-4-methylphenol with butanoic acid derivatives. One common method is the esterification of 2-chloro-4-methylphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-Chloro-4-methylphenyl)butanoic acid can be compared with other similar compounds, such as:
- 2-(2-Chloro-4-methylphenyl)propanoic acid
- 2-(2-Chloro-4-methylphenyl)pentanoic acid
- 2-(2-Chloro-4-methylphenyl)hexanoic acid
These compounds share a similar core structure but differ in the length of the carbon chain attached to the phenyl group. The uniqueness of this compound lies in its specific carbon chain length, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-3-8(11(13)14)9-5-4-7(2)6-10(9)12/h4-6,8H,3H2,1-2H3,(H,13,14) |
InChI Key |
DJNLRCFWZQZLPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)Cl)C(=O)O |
Origin of Product |
United States |
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